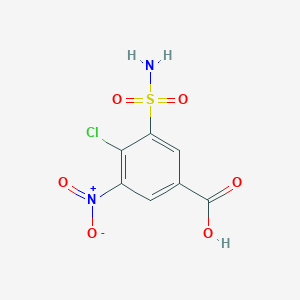

4-chloro-3-nitro-5-sulfamoylbenzoic acid

Description

The exact mass of the compound 4-Chloro-3-nitro-5-sulphamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYLUAGCBGTEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177433 | |

| Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22892-96-2 | |

| Record name | 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22892-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022892962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITRO-5-SULPHAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NE2W7JJM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document details the compound's identification, physicochemical characteristics, and its pivotal role in the manufacturing of diuretic agents such as bumetanide (B1668049). Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization by High-Performance Liquid Chromatography (HPLC). A visualization of the synthetic pathway leading to bumetanide and the general mechanism of action for sulfonamides are also presented to provide a thorough understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the IUPAC name this compound.[1][2] It is also known by several synonyms, including 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid and Bumetanide Impurity 5.[1] The compound is a solid at room temperature, appearing as an off-white to light beige or pale yellow crystalline powder.[2][3] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, and insoluble in water.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 22892-96-2 | [2][4][5][6][7][8] |

| Molecular Formula | C₇H₅ClN₂O₆S | [4][6][7] |

| Molecular Weight | 280.64 g/mol | [1][2][4][6][7] |

| Melting Point | 227-231 °C | [2][9] |

| 235 °C | [4][10] | |

| 215–220 °C (with decomposition) | [3] | |

| Boiling Point | 563.5 °C (predicted) | [2][4][10] |

| Appearance | Off-white to light beige solid/powder | [2] |

| Pale yellow crystalline powder | [3] | |

| Solubility | Slightly soluble in DMSO and methanol | [2] |

| Soluble in DMSO, partially soluble in methanol, insoluble in water | [3] |

Synthesis and Purification

This compound is a crucial intermediate in the synthesis of the potent loop diuretic, bumetanide.[5][8] Its synthesis typically starts from 4-chlorobenzoic acid.

Synthesis of this compound

The synthesis involves a multi-step process starting from 4-chlorobenzoic acid.

Experimental Protocol:

-

Chlorosulfonation of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated to facilitate the formation of 4-chloro-3-chlorosulfonylbenzoic acid.

-

Nitration: The resulting 4-chloro-3-chlorosulfonylbenzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

-

Amination: The chlorosulfonyl group is converted to a sulfamoyl group by reacting the product from the previous step with ammonia. This step yields the final product, this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol (B145695) and water is often effective.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in an oven or under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of this compound.

HPLC Analysis

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water containing a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape. For example, a mixture of acetonitrile and 1% aqueous glacial acetic acid (50:50 v/v) can be used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The compound can be detected by UV absorbance at a wavelength of 272 nm.

-

Sample Preparation: A known concentration of the compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) for injection.

Role in Pharmaceutical Synthesis and Biological Activity

Synthesis of Bumetanide

This compound is a key starting material for the synthesis of bumetanide. The following diagram illustrates the synthetic workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Separation of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound | 22892-96-2 | FC05834 [biosynth.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

4-chloro-3-nitro-5-sulfamoylbenzoic acid CAS number 22892-96-2

An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS: 22892-96-2)

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is an aromatic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Characterized by a benzene (B151609) ring substituted with chloro, nitro, sulfamoyl, and carboxylic acid functional groups, it serves as a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably potent loop diuretics like Bumetanide.[2][3] Its molecular framework provides a versatile scaffold for chemical modifications, enabling the development of derivatives with specific therapeutic properties.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical methods, and applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 22892-96-2 | [1][4][5] |

| Molecular Formula | C₇H₅ClN₂O₆S | [1][5][6] |

| Molecular Weight | 280.64 g/mol | [1][4][5] |

| Appearance | Off-white to light beige or pale yellow crystalline powder | [1][7][8] |

| Melting Point | 227-231 °C | [1][9][10] |

| Boiling Point | 563.5 ± 60.0 °C (Predicted) | [1][9][10] |

| Density | 1.814 ± 0.06 g/cm³ (Predicted) | [1][10] |

| Solubility | Slightly soluble in DMSO and methanol; insoluble in water. | [1][8] |

| IUPAC Name | This compound | [4] |

| InChI Key | ACYLUAGCBGTEJF-UHFFFAOYSA-N | [2][4][11] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)S(=O)(=O)N)C(=O)O | [4][5] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 7 | [9] |

| Rotatable Bond Count | 2 | [9] |

| XLogP3 | 0.5 | [9] |

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its utility as a pharmaceutical intermediate. The presence of multiple functional groups allows for a variety of chemical transformations.

Synthesis Pathway

The classical synthesis of this compound typically starts from 4-chlorobenzoic acid and involves key sulfonation and nitration steps.[12][13] While the sequence can be varied, a common pathway involves the sulfonylchlorination and subsequent nitration of the starting material, followed by amidation to form the sulfamoyl group.[13]

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. This compound | 22892-96-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 22892-96-2 | FC05834 [biosynth.com]

- 6. This compound. | Advent [adventchembio.com]

- 7. watsonnoke.com [watsonnoke.com]

- 8. nbinno.com [nbinno.com]

- 9. aablocks.com [aablocks.com]

- 10. chembk.com [chembk.com]

- 11. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | SIELC Technologies [sielc.com]

- 12. Buy 4-chloro-3-nitro-5-sulfamoylbenzamide (EVT-6403727) | 1482467-37-7 [evitachem.com]

- 13. Bumetanide - Wikipedia [en.wikipedia.org]

physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern, featuring a carboxylic acid, a nitro group, a chloro group, and a sulfamoyl group, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its chemical reactivity.

Physicochemical Properties

This compound is typically an off-white to pale yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 22892-96-2 | [4] |

| Molecular Formula | C₇H₅ClN₂O₆S | [4] |

| Molecular Weight | 280.64 g/mol | [4] |

| Appearance | Off-white to light beige/pale yellow solid | [2][5] |

| Melting Point | 227-231 °C; 235 °C | [2][4] |

| Boiling Point | 563.5 ± 60.0 °C (Predicted) | [2] |

| Density | 1.814 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.82 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in DMSO and methanol; insoluble in water. | [2][5] |

Table 2: Spectroscopic and Analytical Data

While specific spectra are proprietary to commercial suppliers, the expected spectral characteristics can be inferred from the compound's structure. Commercial suppliers typically provide a Certificate of Analysis (CoA) with detailed spectral data upon purchase.[6]

| Data Type | Expected Characteristics |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns in the downfield region (typically 7-9 ppm) due to the various substituents on the benzene (B151609) ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm). The protons of the sulfamoyl group (-SO₂NH₂) would also be present. |

| ¹³C NMR | The spectrum would show distinct signals for the seven carbon atoms, with the carboxyl carbon appearing at the most downfield position. The aromatic carbons would have chemical shifts influenced by the electron-withdrawing and donating effects of the substituents. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-H stretches of the sulfamoyl group (~3300-3500 cm⁻¹), the S=O stretches of the sulfamoyl group (~1350 and 1160 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and 1350 cm⁻¹).[7] |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[8] The presence of a chlorine atom would result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.[9] Fragmentation of the nitro and sulfamoyl groups would also contribute to the overall spectrum. |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of the potent loop diuretic, bumetanide.[1][10] Its synthesis starts from 4-chlorobenzoic acid and involves a multi-step process.

Synthesis of this compound

The synthesis involves three main steps: chlorosulfonation, nitration, and ammonolysis.

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Chlorosulfonation of 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid.[1][10]

-

Nitration: The resulting 4-chloro-3-chlorosulfonylbenzoic acid is then nitrated using nitric acid to introduce a nitro group at the 5-position, affording 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[1][10]

-

Ammonolysis: The final step involves the reaction of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid with ammonia. The ammonia displaces the chlorine atom on the sulfonyl chloride group to form the desired 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid (this compound).[1][10]

Application in the Synthesis of Bumetanide

This compound is a crucial precursor in the synthesis of bumetanide.

References

- 1. Bumetanide - Wikipedia [en.wikipedia.org]

- 2. CN86108913A - Synthesis method of diuretic drug buuramine - Google Patents [patents.google.com]

- 3. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Bumetanide synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

This technical guide provides an in-depth overview of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Core Molecular and Physicochemical Properties

This compound, with the CAS number 22892-96-2, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chloro group, a nitro group, and a sulfamoyl group.[1] This arrangement of functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity.[2] The compound typically appears as a pale yellow crystalline powder or an off-white to light beige solid.[1][3] It is soluble in dimethyl sulfoxide (B87167) (DMSO), partially soluble in methanol, and insoluble in water.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₇H₅ClN₂O₆S | [4][5][6] |

| Molecular Weight | 280.64 g/mol | [4][6][7][8] |

| Melting Point | 227-231 °C | [1][5] |

| Boiling Point | 563.5 °C (at 760 mmHg) | [5][8] |

| Density | 1.814 g/cm³ (Predicted) | [1][9] |

| pKa | 2.82 (Predicted) | [9] |

| LogP | 0.926 | [4] |

Key Applications in Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably sulfonamide-based diuretics.[2][10] It is a fundamental building block for the production of Bumetanide, a potent diuretic used to treat fluid retention and swelling.[10][11] Its unique chemical structure also makes it a valuable component in broader organic synthesis and for research and development purposes.[8][10]

Experimental Protocol: Synthesis of this compound Analogues

The synthesis of N-substituted analogues of this compound can be achieved through the reaction of its precursor, 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid, with various primary or secondary amines. This methodology allows for the introduction of diverse functional groups to the sulfamoyl moiety.

Materials:

-

4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid

-

Appropriate alkylamine (e.g., aqueous methylamine)

-

Suitable solvent (e.g., acetone, tetrahydrofuran)

-

Aqueous acid (e.g., hydrochloric acid) for workup

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Dissolve 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid in a suitable organic solvent within a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the selected alkylamine to the cooled solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Acidify the mixture with aqueous hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield the desired N-substituted this compound derivative.

This general procedure can be adapted for the synthesis of a wide array of analogues by selecting different amine starting materials.[2]

Synthesis Pathway Visualization

The following diagram illustrates the general synthesis pathway for derivatives of this compound.

Caption: General synthesis pathway for N-substituted derivatives.

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. This compound | 22892-96-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | SIELC Technologies [sielc.com]

- 5. aablocks.com [aablocks.com]

- 6. This compound. | Advent [adventchembio.com]

- 7. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 22892-96-2 | FC05834 [biosynth.com]

- 9. chembk.com [chembk.com]

- 10. nbinno.com [nbinno.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

Solubility Profile of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents a comprehensive, standardized experimental protocol for the quantitative determination of its solubility in organic solvents.

Introduction

This compound (CAS No: 22892-96-2) is a substituted aromatic carboxylic acid. Its molecular structure, featuring a combination of polar functional groups (carboxylic acid, nitro, and sulfamoyl) and a chlorinated benzene (B151609) ring, dictates its solubility behavior. Understanding its solubility in various organic solvents is critical for process development, purification, formulation, and various synthetic applications in the pharmaceutical industry.

Qualitative Solubility Data

Currently, publicly available data on the solubility of this compound is primarily qualitative. The compound's solubility is generally described as follows:

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble |

| Methanol | Partially Soluble / Slightly Soluble |

| Water | Insoluble |

This data is compiled from multiple chemical supplier databases. Quantitative values are not currently available in the cited literature.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

Solute: this compound (purity ≥98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., DMSO, Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, etc.)

-

Apparatus:

-

Analytical balance (readable to ±0.01 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.5°C)

-

Screw-capped glass vials (e.g., 4 mL or 8 mL) with solvent-resistant septa

-

Volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Evaporating dish or pre-weighed vials for the gravimetric method

-

Vacuum oven or nitrogen stream for solvent evaporation

-

Methodology: Shake-Flask Method

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Method A: HPLC Analysis (Preferred)

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC under appropriate chromatographic conditions.

-

Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

-

Method B: Gravimetric Analysis

-

Accurately transfer a known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, reweigh the dish or vial containing the solid residue.

-

The mass of the dissolved solid is the difference between the final and initial weights.

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method followed by HPLC analysis.

In-Depth Technical Guide to the Spectroscopic Data of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS No. 22892-96-2). This compound is a critical precursor in the synthesis of bumetanide (B1668049), a potent loop diuretic.[1][2] A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and regulatory compliance in drug development and manufacturing.

Molecular Structure and Properties

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₇H₅ClN₂O₆S[4]

-

Molecular Weight: 280.64 g/mol [4]

-

Appearance: Pale yellow crystalline powder

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on typical values for its constituent functional groups and data from closely related compounds.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.8 | d | 1H | Aromatic H |

| ~8.2 - 8.4 | d | 1H | Aromatic H |

| ~7.5 - 7.8 (broad) | s | 2H | -SO₂NH₂ |

| ~13.0 - 14.0 (broad) | s | 1H | -COOH |

Note: Predicted values are based on the analysis of similar substituted nitrobenzoic acid derivatives. The exact chemical shifts and coupling constants would be dependent on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1720 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1600 - 1585 | Medium | Aromatic C=C stretch[5] |

| 1550 - 1530 | Strong | Asymmetric NO₂ stretch[5] |

| 1500 - 1400 | Medium | Aromatic C=C stretch[5] |

| 1360 - 1340 | Strong | Symmetric NO₂ stretch[5] |

| 1350 - 1310 | Strong | S=O stretch (sulfonamide) |

| 1180 - 1160 | Strong | S=O stretch (sulfonamide) |

| ~850 | Strong | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 280/282 | [M]⁺ | Molecular ion peak with isotopic pattern for Chlorine. |

| 263/265 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |

| 234/236 | [M-NO₂]⁺ | Loss of the nitro group. |

| 201 | [M-SO₂NH₂]⁺ | Loss of the sulfamoyl group. |

| 189.9 | [M-H-CO₂]⁻ | In negative ion mode, decarboxylation is a common primary fragmentation.[6] |

| 125 | [C₆H₂ClNO]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment of the molecule.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

-

Pulse Program: Standard ¹H single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound to a fine powder using an agate mortar and pestle.[5]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[5]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups (e.g., -COOH, -NO₂, -SO₂NH₂, C-Cl, aromatic ring).

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). An electrospray ionization (ESI) source is commonly used for this type of molecule.[6]

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

-

For LC-MS analysis, the mobile phase should be compatible with ESI, often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.[8]

Data Acquisition (ESI-MS):

-

Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive fragmentation information.[6]

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas Flow: Adjusted to optimize signal intensity.

-

Nebulizer Pressure: Adjusted for a stable spray.

-

Mass Range: m/z 50-500.

-

Fragmentation (MS/MS): If available, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

-

Analyze the isotopic pattern of chlorine-containing ions (³⁵Cl/³⁷Cl ratio of approximately 3:1).

-

Propose fragmentation pathways based on the observed fragment ions, considering the loss of neutral molecules such as H₂O, CO₂, NO₂, and SO₂NH₂.[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the complete spectroscopic analysis.

Caption: Detailed workflow for LC-MS/MS analysis.

This technical guide serves as a foundational resource for the spectroscopic characterization of this compound. Accurate and consistent application of these analytical techniques is paramount for ensuring the quality and safety of pharmaceuticals derived from this important intermediate.

References

- 1. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22892-96-2 | FC05834 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | SIELC Technologies [sielc.com]

The Genesis of a Potent Diuretic: A Technical Guide to the Mechanism of Action of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid as a Precursor to Bumetanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid as a key precursor in the synthesis of the potent loop diuretic, bumetanide (B1668049). The document elucidates the transformation of this precursor into the active pharmacological agent and details the subsequent mechanism of action of bumetanide at the molecular level. An in-depth exploration of bumetanide's interaction with the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle is presented. This guide includes a compilation of quantitative data on the pharmacokinetics and pharmacodynamics of bumetanide, alongside detailed experimental protocols for assessing diuretic activity and NKCC2 inhibition. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction: From Precursor to Potent Diuretic

This compound is a crucial chemical intermediate in the synthesis of bumetanide, a high-ceiling loop diuretic.[1] While structurally related to the more widely known diuretic furosemide, bumetanide exhibits significantly greater potency. The synthesis of bumetanide from its precursor, this compound, involves key chemical transformations that ultimately yield a molecule capable of potently inhibiting renal salt reabsorption.[2][3] This guide will focus on the journey from this precursor to the active drug, bumetanide, and its subsequent pharmacological effects.

Synthesis of Bumetanide from this compound

The synthesis of bumetanide from this compound is a multi-step process. A common synthetic route involves the following key transformations:

-

Reduction of the Nitro Group: The nitro group (-NO₂) at the 3-position of the benzene (B151609) ring is reduced to a primary amine (-NH₂). This is a critical step in forming the final structure of bumetanide.

-

Displacement of the Chloro Group: The chlorine atom at the 4-position is displaced by a phenoxy group (-O-C₆H₅) through a nucleophilic aromatic substitution reaction, typically using sodium phenolate.[2]

-

Alkylation of the Amino Group: The newly formed amino group is then alkylated, for example, by reaction with butyl alcohol in the presence of an acid catalyst, to introduce the butylamino side chain.[3]

These reactions transform the precursor into the pharmacologically active bumetanide molecule.

Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

Bumetanide exerts its diuretic effect by potently and selectively inhibiting the Na-K-2Cl cotransporter, specifically the NKCC2 isoform, which is located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[4][5] The TAL is responsible for reabsorbing approximately 25% of the filtered sodium load, making NKCC2 a prime target for potent diuretics.

By binding to the chloride-binding site of the NKCC2 transporter, bumetanide competitively inhibits the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions from the tubular fluid into the renal interstitium.[4] This inhibition leads to an increased luminal concentration of these ions, which in turn osmotically retains water within the tubule, leading to a profound increase in urine output (diuresis).[4]

The inhibition of NKCC2 also disrupts the generation of the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine. This further contributes to the diuretic effect. Additionally, the increased delivery of sodium to the distal nephron can lead to enhanced potassium excretion.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Bumetanide

| Target | Species/Cell Line | IC₅₀ (µM) | Reference |

| hNKCC1A | Human | 0.68 | [3][6][7] |

| hNKCC2A | Human | 4.0 | [3][6][7] |

| NKCC2 isoform B | Human (HEK-293 cells) | 0.54 | [7] |

Table 2: Pharmacokinetic Parameters of Bumetanide in Humans

| Parameter | Route of Administration | Value | Unit | Reference |

| Bioavailability | Oral | ~80 | % | [3] |

| Protein Binding | Plasma | 97 | % | [3] |

| Elimination Half-life | Intravenous | ~0.8 | hours | [3] |

| Total Plasma Clearance | Intravenous | 228 | ml/min | [8] |

| Renal Clearance | Intravenous | ~114 | ml/min | [8] |

| Urinary Excretion (unchanged) | Intravenous | 47 | % of dose | [8] |

| Time to Peak Concentration (Tₘₐₓ) | Oral (tablet) | 1.8 ± 1.2 | hours | [9] |

| Peak Plasma Concentration (Cₘₐₓ) | Oral (1 mg tablet) | 30.9 ± 14.6 | ng/mL | [9] |

Table 3: Pharmacokinetic Parameters of Bumetanide in Rats

| Parameter | Route of Administration | Value | Unit | Reference |

| Elimination Half-life | Intravenous (2 mg/kg) | 21.4 | min | [6][7] |

| Elimination Half-life | Intravenous (8 mg/kg) | 53.8 | min | [6][7] |

| Elimination Half-life | Intravenous (20 mg/kg) | 137 | min | [6][7] |

| Brain:Plasma Ratio | - | 0.004 - 0.022 | - |

Experimental Protocols

In Vitro Protocol: Thallium (Tl⁺) Influx Assay for NKCC2 Inhibition

This fluorescence-based assay provides a high-throughput method for measuring NKCC2 activity and its inhibition by compounds like bumetanide. Thallium ions (Tl⁺) act as a surrogate for K⁺ and are transported by NKCC2.

Principle: The influx of Tl⁺ into cells expressing NKCC2 is detected by a Tl⁺-sensitive fluorescent dye. An increase in intracellular Tl⁺ concentration results in a proportional increase in fluorescence intensity. Inhibitors of NKCC2 will reduce the rate of Tl⁺ influx and thus the rate of fluorescence increase.

Methodology:

-

Cell Culture:

-

HEK-293 (Human Embryonic Kidney 293) cells are transiently or stably transfected with a plasmid encoding human NKCC2.

-

Cells are seeded in 96-well, black-walled, clear-bottom plates and cultured to form a confluent monolayer.

-

-

Dye Loading:

-

The cell culture medium is removed, and cells are washed with a chloride-free buffer.

-

Cells are then incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 1 hour at 37°C. The loading buffer should also contain ouabain (B1677812) (a Na⁺/K⁺-ATPase inhibitor) to prevent Tl⁺ extrusion.

-

-

Compound Incubation:

-

Varying concentrations of bumetanide (or other test compounds) are added to the wells and incubated for a predetermined period (e.g., 30 minutes) prior to thallium addition.

-

-

Thallium Stimulation and Fluorescence Measurement:

-

The plate is placed in a fluorescence plate reader (e.g., FlexStation).

-

A stimulus buffer containing thallium sulfate (B86663) is added to each well to initiate Tl⁺ influx.

-

The fluorescence intensity is measured kinetically over time (e.g., every 1.5 seconds for 2 minutes).

-

-

Data Analysis:

-

The initial rate of fluorescence increase is calculated for each well.

-

The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control (vehicle-treated) wells.

-

IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Protocol: Diuretic Activity Assessment in Rats Using Metabolic Cages

This protocol is a standard method for evaluating the diuretic, natriuretic, and kaliuretic effects of a compound in a preclinical model.

Principle: The administration of a diuretic agent to hydrated rats will result in an increase in urine volume and electrolyte excretion compared to a vehicle-treated control group. These parameters are measured over a defined period using metabolic cages that allow for the separate collection of urine and feces.

Methodology:

-

Animal Acclimatization and Preparation:

-

Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Animals are housed in a temperature- and light-controlled environment with free access to food and water for at least one week to acclimatize.

-

18 hours prior to the experiment, food is withdrawn, but free access to water is maintained.

-

Animals are placed in metabolic cages for a period of acclimatization before the start of the experiment.

-

-

Hydration and Dosing:

-

On the day of the experiment, rats are orally administered a saline load (0.9% NaCl, e.g., 25 mL/kg body weight) to ensure a uniform state of hydration and promote a basal level of urine flow.

-

Immediately after hydration, animals are divided into groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., normal saline or a suitable solvent).

-

Standard Group: Receives a standard diuretic (e.g., furosemide) for comparison.

-

Test Groups: Receive different doses of bumetanide.

-

-

Doses are typically administered orally (p.o.) via gavage or intraperitoneally (i.p.).

-

-

Urine Collection:

-

Animals are placed back into their individual metabolic cages immediately after dosing.

-

Urine is collected over a specified period, typically 5 to 24 hours. The collection funnels of the cages lead to graduated collection tubes.

-

-

Urine Analysis:

-

The total volume of urine for each rat is measured at the end of the collection period.

-

Urine samples are centrifuged to remove any contaminants.

-

The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine are determined using a flame photometer or ion-selective electrodes.

-

-

Data Analysis:

-

The diuretic activity is expressed as the total urine output (mL/kg) over the collection period.

-

Natriuretic and kaliuretic activities are expressed as the total amount of Na⁺ and K⁺ excreted (mmol/kg).

-

The results from the test groups are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Structure-Activity Relationship (SAR) of Bumetanide and Related Loop Diuretics

The diuretic potency of bumetanide and its analogs is highly dependent on their chemical structure. Key SAR findings for this class of compounds include:

-

Acidic Group: The carboxylic acid group at the C-1 position is crucial for optimal diuretic activity. Replacement with a non-ionic group significantly reduces potency.[6]

-

Sulfamoyl Group: The sulfamoyl group (-SO₂NH₂) at the C-5 position is essential for high-ceiling diuretic activity.

-

Substituent at C-4: The nature of the substituent at the C-4 position influences potency. In bumetanide, the phenoxy group contributes to its high activity.

-

Amino Group at C-3: The amino group at the C-3 position, and the nature of its substituent (the butyl group in bumetanide), modulates the diuretic effect.

Conclusion

This compound serves as a vital precursor in the synthesis of the potent loop diuretic, bumetanide. Through a series of chemical modifications, this precursor is transformed into a molecule that effectively inhibits the NKCC2 cotransporter in the thick ascending limb of the loop of Henle, leading to a powerful diuretic effect. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of diuretic pharmacology. The continued study of the structure-activity relationships and molecular interactions of bumetanide and its analogs holds promise for the development of novel and improved diuretic therapies.

References

- 1. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 2. Bumetanide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Bumetanide? [synapse.patsnap.com]

- 4. Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bumetanide--the way to its chemical structure [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of intravenously administered bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Bumetanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of 4-chloro-3-nitro-5-sulfamoylbenzoic acid as a key starting material in the synthesis of the potent loop diuretic, Bumetanide. We will explore the sequential chemical transformations, providing detailed experimental protocols and quantitative data to offer a comprehensive understanding of this synthetic pathway.

Introduction to Bumetanide and its Synthesis

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its synthesis is a multi-step process that hinges on the strategic functionalization of a benzene (B151609) ring, where this compound serves as a crucial building block. The synthetic route primarily involves a nucleophilic aromatic substitution, followed by the reduction of a nitro group and subsequent reductive amination.

The Synthetic Pathway: From Starting Material to Active Pharmaceutical Ingredient

The synthesis of Bumetanide from this compound can be delineated into three key stages:

-

Nucleophilic Aromatic Substitution: The initial step involves the displacement of the chloro group from this compound with a phenoxy group. This reaction is a cornerstone of the synthesis, as it introduces the phenoxy moiety characteristic of Bumetanide's structure.

-

Reduction of the Nitro Group: The nitro group, having served its purpose as an activating group for the preceding substitution, is then reduced to a primary amine. This transformation is essential for the subsequent introduction of the butylamino side chain.

-

Reductive Amination: The final step is the formation of the secondary amine through the reaction of the newly formed primary amine with butyraldehyde, followed by reduction. This step completes the synthesis of the Bumetanide molecule.

The overall synthetic workflow is depicted in the following diagram:

synonyms for 4-chloro-3-nitro-5-sulfamoylbenzoic acid

An In-depth Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's synonyms, physicochemical properties, and its central role in synthetic chemistry.

Chemical Synonyms and Identifiers

This compound is known by various names and identifiers in scientific literature and chemical databases. A comprehensive list is provided below for clear identification and reference.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 22892-96-2[1][2][3][4][5][6] |

| EC Number | 245-310-9[1][3] |

| PubChem CID | 89893[1] |

| UNII | 9NE2W7JJM3[1] |

| InChI | InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16)[1] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)S(=O)(=O)N)C(=O)O[1] |

| Depositor-Supplied Synonyms | 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid[1][4], 2-chloro-3-nitro-5-carboxy-benzenesulphonamide[1], Bumetanide (B1668049) Impurity 5[1], 4-chloro-5-nitro-3-sulfamoylbenzoic acid[1] |

Physicochemical and Biological Data

This section summarizes the key quantitative data for this compound, encompassing its physicochemical properties.

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O₆S[1][2][4][5] |

| Molecular Weight | 280.64 g/mol [2][4][5] |

| Appearance | Off-white to light beige powder[7] |

| Melting Point | 227-231 °C[7][8] |

| Boiling Point | 563.5 ± 60.0 °C (predicted)[7][8] |

| Solubility | Slightly soluble in DMSO and methanol[8] |

Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of the diuretic drug bumetanide. The following section details the experimental protocol for this synthesis.

Synthesis of Bumetanide from this compound

The synthesis of bumetanide from this compound involves a multi-step process, which is outlined below. This process includes a nucleophilic aromatic substitution followed by reduction of the nitro group and subsequent alkylation.

Step 1: Synthesis of 5-Amino-sulfonyl-3-nitro-4-phenoxybenzoic Acid

This step involves the reaction of this compound with sodium phenolate, which substitutes the chloro group with a phenoxy group.

-

Reaction: this compound is reacted with sodium phenolate.

-

Product: This reaction yields 5-amino-sulfonyl-3-nitro-4-phenoxybenzoic acid.

Step 2: Reduction of the Nitro Group

The nitro group of 5-amino-sulfonyl-3-nitro-4-phenoxybenzoic acid is reduced to an amino group.

-

Reducing Agent: The reduction is typically achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

-

Product: The product of this step is 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid.

Step 3: Alkylation of the Amino Group

The final step is the alkylation of the newly formed amino group to introduce the butyl group, yielding bumetanide.

-

Reagents: The reaction is carried out with butyl alcohol in the presence of sulfuric acid.

-

Final Product: Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid).

Signaling Pathways and Logical Relationships

Given that this compound is primarily a synthetic intermediate, its most relevant "pathway" is its synthetic route to pharmacologically active molecules. There is no significant evidence of its direct involvement in biological signaling pathways. Therefore, the logical relationship of its synthetic pathway is visualized below.

Synthesis Pathway of Bumetanide

The following diagram illustrates the key transformations in the synthesis of bumetanide, starting from this compound.

Caption: Synthetic pathway from this compound to Bumetanide.

References

- 1. This compound | 22892-96-2 | Benchchem [benchchem.com]

- 2. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-chloro-3-nitro-5-sulfamoylbenzamide (EVT-6403727) | 1482467-37-7 [evitachem.com]

- 4. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | SIELC Technologies [sielc.com]

- 6. watsonnoke.com [watsonnoke.com]

- 7. This compound | 22892-96-2 | FC05834 [biosynth.com]

- 8. benchchem.com [benchchem.com]

The Genesis of a Diuretic: A Technical History of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-3-nitro-5-sulfamoylbenzoic acid, a substituted aromatic compound, holds a significant place in medicinal chemistry as a key intermediate in the synthesis of potent pharmaceuticals. Its discovery and development are intrinsically linked to the quest for effective diuretics, particularly the loop diuretic bumetanide (B1668049). This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways of this pivotal molecule, presenting key data, experimental protocols, and logical workflows for a comprehensive understanding.

Discovery and Historical Context

The history of this compound is fundamentally tied to the pioneering work on bumetanide by Povl W. Feit and his team at Leo Pharmaceutical Products in Denmark.[1][2] The development of bumetanide was part of a broader effort in the mid-20th century to develop more potent and safer diuretics. The journey to bumetanide, and consequently its intermediates, began with the structural modification of existing sulfonamide diuretics.

Bumetanide was patented in 1968 and entered medical use in 1972.[1] The synthesis of this complex molecule necessitated the development of a reliable synthetic route for its core components, one of which was this compound. While the exact date of the first synthesis of this specific intermediate is not prominently documented, it is a direct outcome of the bumetanide development program in the late 1960s. The strategic placement of the chloro, nitro, and sulfamoyl groups on the benzoic acid backbone proved crucial for the subsequent chemical transformations leading to the final active pharmaceutical ingredient.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and quality control. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 22892-96-2 | [3] |

| Molecular Formula | C₇H₅ClN₂O₆S | [3] |

| Molecular Weight | 280.64 g/mol | [3] |

| Melting Point | 227-231 °C | [4] |

| Boiling Point | 563.5 °C at 760 mmHg | [3][4] |

| Flash Point | 294.6 °C | [3] |

| Solubility | Soluble in DMSO, partially soluble in methanol, insoluble in water. | |

| Appearance | Pale yellow crystalline powder | |

| XLogP3 | 0.5 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that starts from the readily available 4-chlorobenzoic acid. The overall synthetic workflow involves the introduction of the sulfamoyl and nitro groups onto the benzene (B151609) ring.

Logical Workflow for the Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound from its starting material, 4-chlorobenzoic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from various sources describing the synthesis of bumetanide intermediates.

Step 1: Synthesis of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add 4-chlorobenzoic acid to an excess of chlorosulfonic acid.

-

Chlorosulfonation: The mixture is heated to facilitate the chlorosulfonation reaction, typically at a temperature range of 60-80 °C. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Nitration: After the completion of chlorosulfonation, the reaction mixture is cooled. Nitric acid is then added dropwise while maintaining a low temperature to control the exothermic nitration reaction.

-

Work-up: Upon completion of the nitration, the reaction mixture is carefully poured onto crushed ice to precipitate the product. The solid is then filtered, washed with cold water, and dried to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

Step 2: Synthesis of this compound

-

Amidation: The 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid obtained from the previous step is reacted with aqueous ammonia.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure the selective formation of the sulfonamide.

-

Isolation and Purification: The product, this compound, precipitates from the reaction mixture. It is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Role in Bumetanide Synthesis

This compound is a critical precursor in the synthesis of bumetanide. The subsequent steps in the bumetanide synthesis involve the reduction of the nitro group to an amine and the substitution of the chloro group with a phenoxy group, followed by N-alkylation.

Signaling Pathway of the Final Product (Bumetanide)

While this compound itself does not have a direct pharmacological effect on signaling pathways, its end-product, bumetanide, is a potent inhibitor of the Na-K-Cl cotransporter (NKCC), primarily NKCC2 in the thick ascending limb of the loop of Henle in the kidneys, and NKCC1 found elsewhere in the body.[1] This inhibition leads to its diuretic effect.

The following diagram illustrates the simplified mechanism of action of bumetanide.

Caption: Simplified mechanism of action of Bumetanide on the NKCC2 transporter.

Conclusion

This compound stands as a testament to the intricate process of drug discovery and development. Its synthesis, born out of the necessity to create the potent diuretic bumetanide, showcases the elegance of multi-step organic synthesis. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the history, properties, and synthesis of this key intermediate is invaluable for the continued development of life-saving medications. The detailed information provided in this guide serves as a comprehensive resource for those working with this important chemical entity.

References

The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a pivotal building block in modern organic synthesis. Esteemed for its multifaceted reactivity, this compound serves as a crucial intermediate in the preparation of a variety of complex organic molecules, most notably in the pharmaceutical industry for the synthesis of potent diuretic agents. This document will elucidate the physicochemical properties, key synthetic transformations, and detailed experimental protocols involving this versatile molecule.

Physicochemical Properties

This compound is a pale yellow crystalline powder.[1] Its structural features, including a carboxylic acid group, a sulfamoyl group, a nitro group, and a chlorine atom attached to a benzene (B151609) ring, contribute to its unique chemical reactivity and physical properties. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₆S | [2] |

| Molecular Weight | 280.64 g/mol | [2] |

| CAS Number | 22892-96-2 | [2] |

| Melting Point | 235.0 °C | [2] |

| Boiling Point | 563.5 °C | [2] |

| Flash Point | 294.6 °C | [2] |

| Solubility | Soluble in DMSO, partially soluble in methanol (B129727), insoluble in water. | [1] |

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are not readily found, its spectral characteristics can be predicted based on its functional groups and data from analogous compounds such as 4-chloro-3-nitrobenzoic acid.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (typically δ 7.5-8.5 ppm). The protons on the sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH) would be visible as broad singlets, with their chemical shifts being solvent-dependent. |

| ¹³C NMR | The spectrum would show seven distinct carbon signals. The carboxyl carbon would be the most downfield signal (around 165-175 ppm). The aromatic carbons would appear in the typical range of 120-150 ppm, with their chemical shifts influenced by the attached electron-withdrawing groups. |

| IR Spectroscopy | Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (-NO₂) (~1530 and ~1350 cm⁻¹), the S=O stretches of the sulfamoyl group (~1350 and ~1160 cm⁻¹), and the N-H stretches of the sulfamoyl group (~3300-3400 cm⁻¹). |

Core Synthetic Applications: The Pathway to Bumetanide (B1668049)

This compound is a cornerstone in the synthesis of bumetanide, a potent loop diuretic.[3] The synthetic route leverages the reactivity of the chloro and nitro substituents on the aromatic ring. The general synthetic pathway is outlined below.

Caption: Synthetic pathway from this compound to bumetanide.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations involving this compound.

Synthesis of this compound

The synthesis of the title compound typically starts from 4-chlorobenzoic acid through a series of electrophilic aromatic substitutions.

Caption: Workflow for the synthesis of the title compound.

Protocol:

-

Chlorosulfonylation: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid.[4]

-

Nitration: The resulting compound is then nitrated using nitric acid to introduce a nitro group, affording 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[4]

-

Amination: Finally, treatment with ammonia (B1221849) replaces the chlorine of the chlorosulfonyl group with an amino group to give this compound.[4]

Note: Specific quantities and reaction conditions would need to be optimized based on laboratory scale and safety considerations.

Key Transformation 1: Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, a key step in the synthesis of bumetanide where it is replaced by a phenoxy group.

Protocol:

-

Reactants: this compound and sodium phenoxide.

-

Procedure: A mixture of this compound and sodium phenoxide is heated in a suitable solvent. The reaction progress is monitored by an appropriate technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is worked up to isolate the product, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[4]

Key Transformation 2: Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, which is essential for the subsequent introduction of the butylamino side chain in the synthesis of bumetanide. Catalytic hydrogenation is a common method for this transformation.

Protocol:

-

Reactant: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid.

-

Catalyst: Palladium on carbon (Pd/C).

-

Reducing Agent: Hydrogen gas (H₂).

-

Procedure: The nitro compound is dissolved in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel. A catalytic amount of Pd/C is added. The vessel is then pressurized with hydrogen gas and the mixture is agitated at a specific temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[3]

Key Transformation 3: Reductive Amination

The final step in the synthesis of bumetanide involves the introduction of the n-butylamino group via reductive amination of the newly formed amino group.

Protocol:

-

Reactants: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid and butyraldehyde (B50154).

-

Reducing Agent: A suitable reducing agent for reductive amination (e.g., sodium cyanoborohydride or catalytic hydrogenation).

-

Procedure: The amino compound and butyraldehyde are reacted in a suitable solvent. In the case of catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere with a catalyst.[1] A one-pot method has also been described where the reduction of the nitro group and the reductive amination with butyraldehyde occur in the same reaction vessel.[1] The final product, bumetanide, is then isolated and purified. A patent describes a method where 0.1 mol of 3-amino-4-phenoxy-5-sulfonamide benzoic acid is reacted with 500 ml of n-butanol in the presence of a Lewis acid catalyst for 6 hours to yield bumetanide.[5]

Mechanism of Action of Bumetanide: A Signaling Pathway Perspective

Bumetanide, synthesized from this compound, exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes.

Caption: Mechanism of action of bumetanide, inhibiting the NKCC2 cotransporter.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its rich functionality allows for a series of controlled chemical transformations, making it an indispensable intermediate in the pharmaceutical industry. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for researchers and professionals aiming to leverage this compound in the development of novel and complex molecules with significant biological activity.

References

- 1. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]

- 2. This compound | 22892-96-2 | FC05834 [biosynth.com]

- 3. Bumetanide - Wikipedia [en.wikipedia.org]

- 4. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 5. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Functional Groups in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the distinct functional groups present in 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the loop diuretic bumetanide (B1668049). A thorough understanding of the chemical behavior of its chloro, nitro, sulfamoyl, and carboxylic acid moieties is paramount for optimizing synthetic routes and developing novel derivatives. This document outlines the relative reactivity of these groups, details common transformations, and provides experimental context for their manipulation.

Introduction

This compound, with the chemical formula C₇H₅ClN₂O₆S, is a polysubstituted benzene (B151609) derivative. The strategic placement of electron-withdrawing and potentially reactive functional groups on the aromatic ring imparts a unique chemical profile to the molecule. The interplay between the chloro, nitro, sulfamoyl, and carboxylic acid groups dictates the regioselectivity and feasibility of various chemical transformations. This guide will systematically explore the reactivity of each functional group, supported by available data and established synthetic protocols.

Molecular Structure and Electronic Effects

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents. The nitro (-NO₂), chloro (-Cl), and sulfamoyl (-SO₂NH₂) groups are all electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution. The carboxylic acid (-COOH) group is also deactivating. The strong electron-withdrawing nature of the nitro and sulfamoyl groups, positioned ortho and para to the chlorine atom, makes the chloro group particularly susceptible to nucleophilic displacement.

Caption: Overview of the key reactive functional groups in this compound.

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution

The most significant reaction involving the chloro group is nucleophilic aromatic substitution (SNAAr). The presence of the strongly electron-withdrawing nitro and sulfamoyl groups at the ortho and para positions, respectively, stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride ion.

A prime example of this reactivity is the synthesis of bumetanide, where the chloro group is displaced by a phenoxide ion.[1]

Table 1: Nucleophilic Aromatic Substitution of the Chloro Group

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Phenoxide | Sodium phenoxide | 3-(Phenoxy)-3-nitro-5-sulfamoylbenzoic acid | Not specified | [1] |

| Amines | 2-(2-hydroxyphenyl)quinolin-3-yl)methanamine | 4-((2-(2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acid | Not specified | [2] |

Experimental Protocol: Reaction with Sodium Phenoxide

This protocol is a general representation based on the synthesis of bumetanide intermediates.

-

Preparation of Sodium Phenoxide: Dissolve phenol (B47542) in a suitable solvent (e.g., methanol (B129727) or dimethylformamide) and treat with one equivalent of a strong base like sodium hydroxide (B78521) or sodium methoxide.

-